N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
CAS No.: 476296-14-7
Cat. No.: VC4596730
Molecular Formula: C32H18Cl4N4O3S2
Molecular Weight: 712.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476296-14-7 |
|---|---|
| Molecular Formula | C32H18Cl4N4O3S2 |
| Molecular Weight | 712.44 |
| IUPAC Name | N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide |
| Standard InChI | InChI=1S/C32H18Cl4N4O3S2/c33-23-11-5-19(13-25(23)35)27-15-44-31(37-27)39-29(41)17-1-7-21(8-2-17)43-22-9-3-18(4-10-22)30(42)40-32-38-28(16-45-32)20-6-12-24(34)26(36)14-20/h1-16H,(H,37,39,41)(H,38,40,42) |
| Standard InChI Key | RORRHEBNFCUFFB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₃₂H₁₈Cl₄N₄O₃S₂, with a molecular weight of 712.44 g/mol. Key structural features include:
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Dual thiazole rings: Both heterocycles are substituted at the 4-position with 3,4-dichlorophenyl groups, enhancing hydrophobic interactions in biological systems.
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Benzamide-phenoxy bridge: This linker facilitates conformational flexibility while maintaining electronic conjugation .
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₃₂H₁₈Cl₄N₄O₃S₂ | |
| Molecular Weight | 712.44 g/mol | |
| IUPAC Name | As above | |
| Solubility | Low aqueous solubility (common for thiazoles) | |
| LogP (Predicted) | ~5.2 (high lipophilicity) |
Synthesis and Optimization
The synthesis involves multi-step reactions, typically beginning with thiazole ring formation followed by amide coupling :
Key Synthetic Steps
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Thiazole Core Synthesis:
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Amide Coupling:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Thiourea, 3,4-dichlorophenacyl bromide, H₂SO₄ | 65–78 |
| Amide coupling | EDCI, HOBt, DMF, 70°C | 45–60 |
Biological Activities and Mechanisms
Table 3: Comparative Biological Data for Analogues
| Activity | Compound/Class | IC₅₀/MIC | Source |
|---|---|---|---|
| HSET Inhibition | Parent thiazole | 120 nM | |
| Antifungal (C. albicans) | 4-(3,4-Dichlorophenyl)thiazole | 16 µg/mL | |
| Antibacterial (S. aureus) | Fluorinated thiadiazole | 8 µg/mL |
Structure-Activity Relationships (SAR)
Critical pharmacophoric elements include:
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3,4-Dichlorophenyl Groups: Enhance hydrophobic binding in enzyme pockets (e.g., kinase ATP-binding sites) .
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Thiazole Sulfur: Essential for π-π stacking and hydrogen bonding; replacement with pyridine reduces activity >180-fold .
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Benzamide Linker: Optimal length (n=3 methylene groups) balances flexibility and rigidity .
Computational and Mechanistic Insights
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Molecular Docking: The compound occupies the HSET ATP-binding pocket, forming hydrogen bonds with Glu185 and Lys200 .
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MD Simulations: Stable ligand-protein complexes over 100-ns trajectories suggest sustained target engagement .
Industrial and Research Applications
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Drug Development: Lead candidate for HSET-dependent cancers (e.g., triple-negative breast cancer) .
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Chemical Probes: Fluorescently tagged derivatives (e.g., TCO-conjugates) enable target validation studies .
Challenges and Future Directions
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